2-THIO-DT CEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

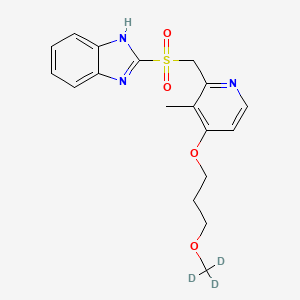

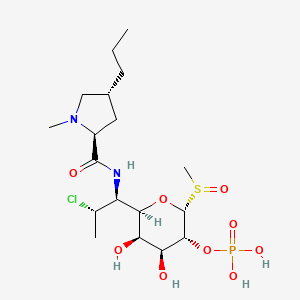

The molecular formula of 2-THIO-DT CEP is C48H55N4O8PS . It has a molecular weight of 879.02 . The InChI Key is GVVGJTVZBFRCKQ-GRZLEUACSA-N.

Chemical Reactions Analysis

Oligos containing 2-thio-dT are useful in examining protein-DNA interaction by acting as photosensitizing probes . The thiocarbonyl group in 2-thio-dT is especially interesting as it is available to react with compounds associating with the minor groove of DNA .

Physical And Chemical Properties Analysis

The compound is stable and should be stored in refrigerated conditions, between 2-8°C . It has a stability of 2-3 days . The diluent is anhydrous acetonitrile .

Scientific Research Applications

Protein-DNA Interaction Studies

2-THIO-DT CEP is utilized in the study of protein-DNA interactions. It acts as a photosensitizing probe, which is particularly useful for examining these interactions . The thiocarbonyl group in 2-thio-dT is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins.

Oligonucleotide Therapeutics

This compound plays a significant role in the development of oligonucleotide therapeutics. It is used in the synthesis of modified oligonucleotides, which have applications in therapeutic, diagnostic, and research purposes . The modifications can enhance the stability and binding specificity of these therapeutic oligos.

Photo Cross-Linking and Photoaffinity Labeling

2-THIO-DT CEP is a key component in photo cross-linking and photoaffinity labeling experiments. These techniques are essential for studying nucleic acid structures and interactions, as well as for identifying the location of nucleic acids within cells .

Chemistry of Oxidized Phospholipids and Disease Insights

The chemistry of oxidized phospholipids, which are related to 2-THIO-DT CEP, is critical for understanding various diseases such as age-related macular degeneration, autism, cancer, and wound healing. This research provides molecular insights into the pathogenesis of these conditions.

Phospholipase Assay Development

Thio-based assays for phospholipase A2 have been developed using 2-THIO-DT CEP. These assays are crucial for understanding the enzyme’s function in biological processes and have implications in the study of inflammation and other diseases.

Biochemical and Pharmaceutical Analysis

2-THIO-DT CEP finds applications in biochemical and pharmaceutical analysis, particularly in capillary electrochromatography (CEC). This technique is used for the analysis of biochemical compounds, pharmaceuticals, food, natural products, and environmental samples.

Educational Approaches in Chemistry

The compound is also used in educational settings, particularly in the study of colloidal systems. It enhances learning in chemistry through the Chemo-Entrepreneurship (CEP) approach combined with the Science, Environment, Technology, and Society (SETS) vision.

Anti-Angiogenesis Therapy in Cancer

In cancer research, 2-THIO-DT CEP-related studies are used to develop antiangiogenic therapies. Circulating peripheral blood endothelial cells (CECs) and their progenitor subset (CEPs) are being validated as quantitative surrogate pharmacodynamic markers.

Mechanism of Action

Target of Action

2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .

Mode of Action

The mode of action of 2-THIO-DT CEP involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .

Biochemical Pathways

The biochemical pathways affected by 2-THIO-DT CEP are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing 2-THIO-DT CEP exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .

Pharmacokinetics

It is known that the compound is used in scientific research due to its unique properties

Result of Action

The result of 2-THIO-DT CEP’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .

Action Environment

The action environment of 2-THIO-DT CEP can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.

properties

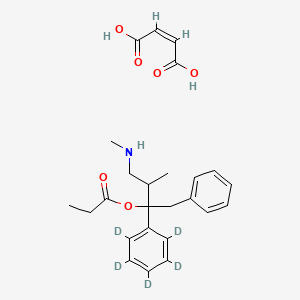

| { "Design of the Synthesis Pathway": "The synthesis of 2-THIO-DT CEP can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the synthesis of the intermediate 2-thio-2'-deoxyuridine, which is then coupled with a phosphoramidite derivative to yield the final product.", "Starting Materials": [ "2'-deoxyuridine", "thiophosphoryl chloride", "triethylamine", "diisopropylethylamine", "dimethylformamide", "acetic anhydride", "tetrazole", "4,4'-dimethoxytrityl chloride", "iodine", "trimethylsilyl chloride", "1H-tetrazole-1-ethyldimethylamino", "tetrahydrofuran", "2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite" ], "Reaction": [ {"Reactant": "2'-deoxyuridine", "Reagent": "thiophosphoryl chloride, triethylamine", "Product": "2-thio-2'-deoxyuridine"}, {"Reactant": "2-thio-2'-deoxyuridine", "Reagent": "diisopropylethylamine, dimethylformamide, acetic anhydride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine", "Reagent": "iodine, trimethylsilyl chloride", "Product": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)"}, {"Reactant": "2,3-di-O-acetyl-5-O-(4,4'-dimethoxytrityl)-2-thio-2'-deoxyuridine-5'-O-(1,1,3,3-tetraisopropyl-2-oxo-2H-1,2,3-benzotriazol-3-yl)-3'-O-(2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)", "Reagent": "tetrazole, tetrahydrofuran", "Product": "2-THIO-DT CEP"} ] } | |

CAS RN |

156783-23-2 |

Molecular Formula |

C48H55N4O8PS |

Molecular Weight |

879.022 |

IUPAC Name |

[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |

InChI |

InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1 |

InChI Key |

GVVGJTVZBFRCKQ-GRZLEUACSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)